molecular formula C6H7N3O3 B588773 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone CAS No. 131426-05-6

1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone

Cat. No.: B588773
CAS No.: 131426-05-6
M. Wt: 169.14
InChI Key: OYOIIBZSVCHGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Properties

CAS No.

131426-05-6

Molecular Formula

C6H7N3O3

Molecular Weight

169.14

IUPAC Name

2,4-diacetyl-1,2,4-triazol-3-one

InChI

InChI=1S/C6H7N3O3/c1-4(10)8-3-7-9(5(2)11)6(8)12/h3H,1-2H3

InChI Key

OYOIIBZSVCHGIL-UHFFFAOYSA-N

SMILES

CC(=O)N1C=NN(C1=O)C(=O)C

Synonyms

3H-1,2,4-Triazol-3-one, 2,4-diacetyl-2,4-dihydro- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone can be achieved through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the decarboxylation of 1,2,4-triazol-3-one-5-carboxylic acid . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone stands out due to its specific acetyl groups at positions 2 and 4, which influence its chemical reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with tailored properties .

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